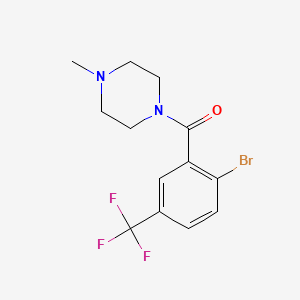

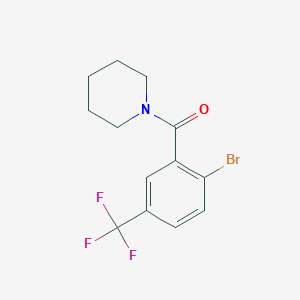

(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

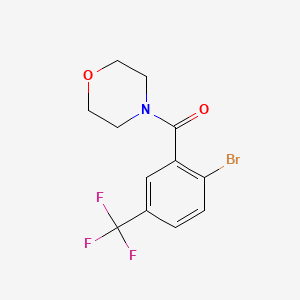

The compound “(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone” is a benzamide derivative . It is a complex organic compound that contains bromine, trifluoromethyl, phenyl, piperidin-1-yl, and methanone groups .

Synthesis Analysis

The synthesis of this compound involves competitive reaction pathways in the nucleophilic attack during the synthesis of the BTZ 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one . The original synthetic route involves reacting the corresponding benzoyl isothiocyanate with piperidine as a secondary amine .Chemical Reactions Analysis

The compound occurs as a side product as a result of competitive reaction pathways in the nucleophilic attack during the synthesis of the BTZ 8-nitro-2-(piperidin-1-yl)-6-(trifluoromethyl)-1,3-benzothiazin-4-one .Aplicaciones Científicas De Investigación

Antiviral Applications

This compound has been used in the synthesis of new isatin derivatives designed as broad-spectrum antiviral agents . The synthesized compounds were tested against three viruses, namely influenza virus (H1N1), herpes simplex virus 1 (HSV-1), and coxsackievirus B3 (COX-B3) .

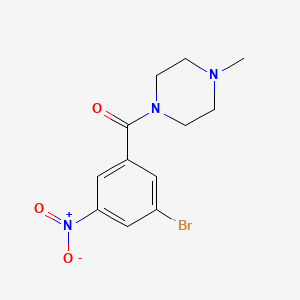

Anti-Tuberculosis Applications

Compounds similar to “(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone” have been used in the development of 1,3-Benzothiazin-4-ones (BTZs), which are promising anti-tuberculosis drug candidates .

Palladium-Catalyzed α-Arylation

This compound has been used as a substrate in a palladium-catalyzed α-arylation of a Reformatsky reagent . This reaction is a key step in the synthesis of various organic compounds.

Synthesis of Imidazole Containing Compounds

Although not directly related to “(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone”, it’s worth noting that similar compounds have been used in the synthesis of imidazole containing compounds . These compounds have a broad range of chemical and biological properties and are used in the development of new drugs .

Synthesis of Indole Derivatives

Again, while not directly related to “(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone”, similar compounds have been used in the synthesis of indole derivatives . These derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Mecanismo De Acción

Mode of Action

It’s possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces, which are common mechanisms of action for many drugs .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules . For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals. Its efficacy could be influenced by the pH of the environment, as pH can affect a drug’s ionization state and, consequently, its ability to interact with its target .

Propiedades

IUPAC Name |

[2-bromo-5-(trifluoromethyl)phenyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrF3NO/c14-11-5-4-9(13(15,16)17)8-10(11)12(19)18-6-2-1-3-7-18/h4-5,8H,1-3,6-7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQLRQSRENSRPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=C(C=CC(=C2)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromo-5-(trifluoromethyl)phenyl)(piperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.